3-[(4-Methoxy-benzylamino)-methyl]-8-methyl-1H-quinolin-2-one
Description
3-[(4-Methoxy-benzylamino)-methyl]-8-methyl-1H-quinolin-2-one is a quinolin-2-one derivative with a molecular formula of C₁₈H₁₈N₂O and a molecular weight of 278.35 g/mol . Its structure features:
- A quinolin-2-one core (1H-quinolin-2-one) substituted with a methyl group at position 7.
- A 4-methoxybenzylamino-methyl group at position 3, introducing both aromatic (methoxybenzyl) and secondary amine functionalities.
This compound is part of a broader class of quinolin-2-one derivatives, which are studied for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. Its structural uniqueness lies in the 4-methoxybenzylamino side chain, which may influence solubility, electronic properties, and target binding compared to other analogs.
Properties
IUPAC Name |
3-[[(4-methoxyphenyl)methylamino]methyl]-8-methyl-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-13-4-3-5-15-10-16(19(22)21-18(13)15)12-20-11-14-6-8-17(23-2)9-7-14/h3-10,20H,11-12H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDLNVFUOBDMNGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=O)N2)CNCC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-[(4-Methoxy-benzylamino)-methyl]-8-methyl-1H-quinolin-2-one is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article delves into its biological activity, synthesizing findings from various studies and providing a comprehensive overview of its pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is C19H20N2O2, with a molecular weight of 308.37 g/mol. The compound features a quinoline core structure, which is known for its diverse biological activities. Its unique substitution pattern enhances its interaction with biological targets, making it a significant candidate for medicinal chemistry.
| Property | Value |
|---|---|
| Molecular Formula | C19H20N2O2 |
| Molecular Weight | 308.37 g/mol |
| CAS Number | 496782-49-1 |
Anticancer Properties
Research indicates that quinoline derivatives exhibit notable anticancer activity. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance, studies have shown that related quinoline compounds can inhibit cell proliferation and induce apoptosis through mechanisms involving the PI3K/AKT/mTOR signaling pathway .
Case Study: Cytotoxicity Evaluation
A recent study assessed the cytotoxicity of quinoline derivatives, including the target compound, on colorectal cancer cells (HCT116 and Caco-2). The results demonstrated significant inhibition of cell proliferation, with IC50 values indicating effective cytotoxicity comparable to established chemotherapeutic agents .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Signaling Pathways : The compound may inhibit key signaling pathways involved in cell survival and proliferation, such as PI3K/AKT/mTOR.
- Induction of Apoptosis : Evidence suggests that quinoline derivatives can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Enzyme Inhibition : Similar compounds have demonstrated the ability to inhibit AChE, which could be beneficial in neurodegenerative disease contexts.
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural differences among quinolin-2-one derivatives include substituent type, position, and additional functional groups. Below is a comparative analysis:
Table 1: Structural Comparison of Quinolin-2-one Derivatives
Key Observations:
Side Chain Complexity: The 4-methoxybenzylamino group provides aromaticity and moderate polarity, whereas furan-based analogs () introduce heterocyclic electron-rich systems.
Spectral Comparison :
- IR Spectroscopy : The target compound’s IR spectrum would show peaks for N–H (3200 cm⁻¹) , C=O (1663 cm⁻¹) , and C–O (methoxy, ~1250 cm⁻¹) . In contrast, hydroxyl-containing analogs (e.g., ) exhibit broad O–H stretches (~3447 cm⁻¹) .
- ¹H NMR : The 4-methoxybenzyl group in the target compound would display aromatic protons at δ 6.8–7.4 ppm and a methoxy singlet at δ 3.8 ppm , distinct from pyrimidine-based analogs (e.g., δ 8.2–8.6 ppm for pyrimidine protons ).
Q & A
Q. Basic
- X-ray crystallography : Resolves hydrogen-bonding networks (e.g., N–H⋯O and O–H⋯O interactions) and π-π stacking distances (e.g., 3.609 Å between quinoline rings) .
- NMR spectroscopy : ¹H and ¹³C NMR identify substituent positions, with methoxy (~δ 3.8 ppm) and methyl groups (~δ 2.5 ppm) as key markers .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ expected at m/z ~337.18).
How do intermolecular interactions influence crystalline packing and solubility?
Advanced
In the crystal lattice, N–H⋯O hydrogen bonds form linear chains along the b-axis, while π-π interactions between quinoline rings stabilize stacking . These interactions reduce solubility in nonpolar solvents. To enhance solubility:
- Derivatization : Introduce polar groups (e.g., hydroxyl or sulfonate) at non-critical positions.
- Co-crystallization : Use solvents like DMSO or DMF that disrupt hydrogen-bonded networks.
What in vitro assays are recommended for preliminary biological activity screening?
Q. Basic
- Cytotoxicity assays : MTT or SRB tests against cancer cell lines (e.g., ovarian or breast cancer), as seen in structurally related flavanones .
- Enzyme inhibition : Target kinases or cytochrome P450 isoforms using fluorogenic substrates.
- Antimicrobial screening : Disk diffusion assays against S. aureus or E. coli.
What strategies resolve discrepancies in NMR data interpretation?
Q. Advanced
- Variable temperature NMR : Clarifies dynamic effects (e.g., rotamers of the 4-methoxy-benzylamino group).
- 2D techniques : HSQC and HMBC correlations resolve ambiguous proton-carbon assignments.
- Computational modeling : DFT-based NMR chemical shift predictions (e.g., using Gaussian) validate experimental data .
How does the 4-methoxy-benzylamino moiety affect physicochemical properties?
Q. Basic
- Lipophilicity : The methoxy group increases logP, enhancing membrane permeability but reducing aqueous solubility.
- Electronic effects : Electron-donating methoxy groups stabilize the quinolinone core, altering UV-Vis absorption (λₐᵦₛ ~320 nm) .
- Hydrogen bonding : The amino group participates in intermolecular interactions, affecting crystallization behavior .
What computational methods predict biological target interactions?
Q. Advanced
- Molecular docking : AutoDock Vina or Schrödinger Suite models binding to proteins (e.g., kinase domains).
- MD simulations : GROMACS assesses stability of ligand-receptor complexes over 100-ns trajectories.
- Pharmacophore modeling : Identifies critical interaction points (e.g., hydrogen bond acceptors near the quinolinone carbonyl).
What stability considerations apply under different storage conditions?
Q. Basic
- Light sensitivity : Store in amber vials to prevent photodegradation of the quinolinone core.
- Moisture control : Desiccate at −20°C to avoid hydrolysis of the methyl ester or methoxy groups.
- pH stability : Avoid strongly acidic/basic conditions, which may cleave the benzylamino linkage .
How to design SAR studies for substituent effects?
Q. Advanced
- Analog synthesis : Vary substituents at positions 3, 4, and 8 (e.g., replace methoxy with ethoxy or halogens).
- Biological profiling : Compare IC₅₀ values across analogs to identify critical functional groups.
- QSAR modeling : Use CoMFA or CoMSIA to correlate structural features with activity trends .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
